molecular formula C16H18N4O B2600069 4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine CAS No. 2415599-77-6

4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine

Cat. No. B2600069
CAS RN: 2415599-77-6
M. Wt: 282.347
InChI Key: OZQYMGFSJDDGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine is a novel chemical compound that has shown potential in the field of scientific research. This compound is a pyrimidine derivative that has been synthesized using a specific method. The aim of

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine involves the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. Additionally, this compound has been found to bind to certain receptors in the brain, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine are still being studied. However, studies have shown that this compound has potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine in lab experiments include its potential as a candidate for the development of new drugs. This compound has been found to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy.

Future Directions

The future directions for 4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine include further studies to determine its safety and efficacy in the treatment of various diseases. Additionally, studies should be conducted to determine the optimal dosage and administration of this compound. Further research should also be conducted to determine the potential side effects of this compound and its interactions with other drugs. Finally, studies should be conducted to determine the potential of this compound as a candidate for the development of new drugs.

Synthesis Methods

The synthesis of 4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine involves a series of chemical reactions. The starting material for the synthesis is 2-methyl-4-pyridinecarboxylic acid, which is reacted with thionyl chloride to form 2-methyl-4-pyridinecarbonyl chloride. This intermediate is then reacted with 3-(azetidin-1-yl)phenol to form the corresponding ether. The final step involves the reaction of the ether with cyclopropylamine and 2-chloro-4,6-dimethylpyrimidine to produce the desired compound.

Scientific Research Applications

4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine has shown potential in the field of scientific research. This compound has been found to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs. Studies have shown that this compound has potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11-6-13(4-5-17-11)21-14-8-20(9-14)16-7-15(12-2-3-12)18-10-19-16/h4-7,10,12,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQYMGFSJDDGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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